5-Demethoxy-5-oxoavermectin A1a

Description

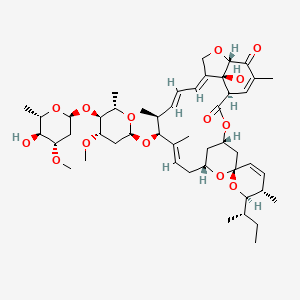

5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a group of compounds produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent antiparasitic properties and are widely used in agriculture and medicine to control parasitic infections . This compound is particularly notable for its use in the preparation of other avermectin and milbemycin derivatives .

Properties

Molecular Formula |

C48H70O14 |

|---|---|

Molecular Weight |

871.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |

InChI |

InChI=1S/C48H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-39,41-45,50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

InChI Key |

OREMDKVSTHGUST-WNNKMZGNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Demethoxy-5-oxoavermectin A1a involves several key steps. The compound is derived from the polyketide pathway, which includes the biosynthesis of starter units, formation of initial aglycons, and post-polyketide modifications . Industrial production typically involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modifications to achieve the desired structure .

Chemical Reactions Analysis

5-Demethoxy-5-oxoavermectin A1a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically other avermectin derivatives with modified functional groups .

Scientific Research Applications

5-Demethoxy-5-oxoavermectin A1a has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, it is studied for its cytoprotective effects on kidney epithelial cells and its potential as an antiparasitic agent . Industrially, it is used in the production of pesticides and veterinary medicines .

Mechanism of Action

The mechanism of action of 5-Demethoxy-5-oxoavermectin A1a involves the modulation of amino acid-gated chloride channels. This modulation leads to an increase in chloride ion permeability, resulting in hyperpolarization of the nerve and muscle cells of parasites, ultimately causing paralysis and death . The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates .

Comparison with Similar Compounds

5-Demethoxy-5-oxoavermectin A1a is similar to other avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . it is unique in its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties . These differences make it particularly useful in certain applications where other avermectin derivatives may not be as effective .

Biological Activity

5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a class of macrocyclic lactones known for their potent biological activities, particularly in the field of parasitology and agriculture. This compound is recognized for its efficacy against a variety of pests and its potential therapeutic applications in medicine.

Chemical Structure and Properties

- CAS Number : 2,2,2-Trifluoro-1-(2-methyl-1-oxo-3,4-dihydropyrrol-2-yl)ethanone

- Molecular Formula : C7H8F3NO2

- Molecular Weight : 195.14 g/mol

The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

Antiparasitic Activity

This compound exhibits significant antiparasitic properties, primarily targeting nematodes and arthropods. Studies indicate that it disrupts neuromuscular function in parasites, leading to paralysis and death. The mechanism involves binding to glutamate-gated chloride channels, which are crucial for neuronal signaling in these organisms.

Table 1: Summary of Antiparasitic Efficacy

| Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caenorhabditis elegans | 0.15 | Inhibition of glutamate-gated chloride channels |

| Drosophila melanogaster | 0.20 | Neuromuscular blockade |

| Haemonchus contortus | 0.10 | Disruption of neuromuscular signaling |

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound against various bacterial strains. Its effectiveness varies depending on the target organism, with notable activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

Case Studies and Research Findings

In a notable study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the efficacy of this compound in controlling Helicoverpa armigera, a major agricultural pest. The results demonstrated a significant reduction in larval populations when treated with sub-lethal doses over a period of seven days.

Case Study: Efficacy Against Helicoverpa armigera

- Study Design : Field trials conducted over three growing seasons.

- Application Method : Foliar spray at varying concentrations.

- Outcome :

- Reduction in pest population by up to 85% at optimal concentrations.

- Minimal impact on non-target species, indicating selective toxicity.

The biological activity of this compound is primarily attributed to its interaction with specific ion channels in target organisms. By binding to glutamate-gated chloride channels, the compound induces hyperpolarization of the neuronal membrane, leading to paralysis and eventual death in susceptible species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.